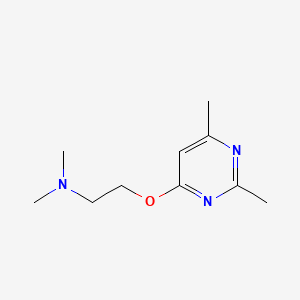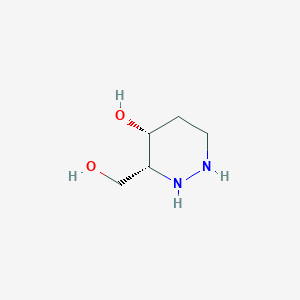
(3R,4R)-3-(Hydroxymethyl)hexahydropyridazin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-(Hydroxymethyl)hexahydropyridazin-4-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a hexahydropyridazine ring with hydroxymethyl and hydroxyl functional groups, which may contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-(Hydroxymethyl)hexahydropyridazin-4-ol typically involves the following steps:
Starting Materials: The synthesis may begin with readily available starting materials such as 1,2-diamines and aldehydes.
Cyclization: The formation of the hexahydropyridazine ring can be achieved through cyclization reactions, often under acidic or basic conditions.
Functional Group Introduction: The hydroxymethyl and hydroxyl groups can be introduced through selective reduction or oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-(Hydroxymethyl)hexahydropyridazin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a methylene group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Methylene derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (3R,4R)-3-(Hydroxymethyl)hexahydropyridazin-4-ol can be used as a building block for the synthesis of more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
In the chemical industry, the compound can be used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-3-(Hydroxymethyl)hexahydropyridazin-4-ol would depend on its specific biological targets. Generally, the compound may interact with enzymes or receptors, modulating their activity and leading to a biological response. The hydroxymethyl and hydroxyl groups may play a crucial role in these interactions.
Comparison with Similar Compounds
Similar Compounds
Hexahydropyridazine Derivatives: Compounds with similar ring structures but different functional groups.
Hydroxymethyl Derivatives: Compounds with hydroxymethyl groups attached to different ring systems.
Uniqueness
(3R,4R)-3-(Hydroxymethyl)hexahydropyridazin-4-ol is unique due to its specific stereochemistry and functional groups, which may confer distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C5H12N2O2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(3R,4R)-3-(hydroxymethyl)diazinan-4-ol |
InChI |
InChI=1S/C5H12N2O2/c8-3-4-5(9)1-2-6-7-4/h4-9H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
QENVKASRDZHLGC-RFZPGFLSSA-N |
Isomeric SMILES |
C1CNN[C@@H]([C@@H]1O)CO |
Canonical SMILES |
C1CNNC(C1O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


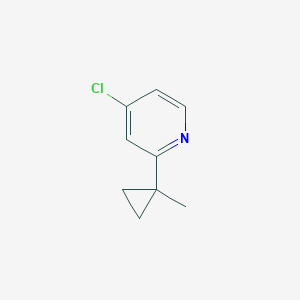
![(8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol](/img/structure/B13100841.png)
![Imidazo[5,1-C][1,2,4]triazine](/img/structure/B13100844.png)
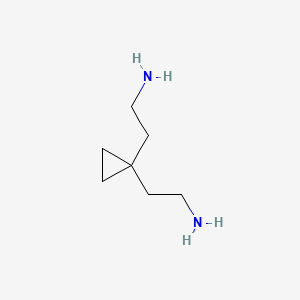
![[(2R,3R,4S,5R,6R)-6-(4-acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13100860.png)


![2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B13100878.png)
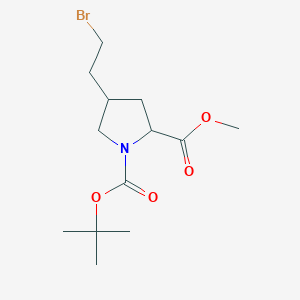
![Furo[2,3-d]pyridazine-2-carbaldehyde](/img/structure/B13100889.png)
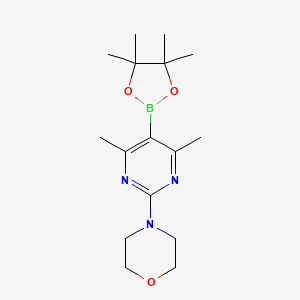

![3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13100913.png)
